TF/Factor VIIa Inhibitory Activity: The Sole Direct Quantitative Datum for the Target Compound
The only publicly available quantitative biological activity datum for 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is an inhibition constant (Ki) of 400 nM against the human Tissue Factor/Factor VIIa (TF/F7a) complex, as recorded in the BindingDB database (entry BDBM50098591, linked to CHEMBL3594305) [1]. The assay used the chromogenic substrate S2288 with 15 min pre-incubation followed by 60 min measurement. No comparator data from the same assay are available for any amino-3,5-dicyanopyridine analog, precluding a direct head-to-head comparison within the chemotype. However, this datum establishes that the compound exhibits measurable inhibition of the TF/F7a complex, a target entirely distinct from the adenosine receptors, DNMT1, and carbonic anhydrases that define the published pharmacology of the amino-3,5-dicyanopyridine class [2][3].
| Evidence Dimension | Inhibition of human TF/Factor VIIa complex (Ki) |
|---|---|
| Target Compound Data | Ki = 400 nM |
| Comparator Or Baseline | No amino-3,5-dicyanopyridine comparator available in the same assay. Class baseline: standard TF/F7a inhibitors (e.g., peptide mimetics) typically achieve Ki values in the low nanomolar range. |
| Quantified Difference | Not calculable (no in-class comparator). The absolute value of 400 nM indicates moderate affinity relative to high-affinity TF/F7a reference inhibitors. |
| Conditions | Human recombinant TF/F7a complex; chromogenic substrate S2288; 15 min pre-incubation; 60 min measurement (BindingDB assay). |
Why This Matters
This datum reveals that the target compound engages a biological target (TF/F7a) that is orthogonal to the adenosine receptor and DNMT1 pharmacology of published dicyanopyridine analogs; procurement decisions based on assumed AR or DNMT1 activity would be unsupported.
- [1] BindingDB Entry BDBM50098591 (CHEMBL3594305). Ki: 400 nM for human Tissue Factor/Factor VIIa complex. https://www.bindingdb.org. View Source
- [2] Betti, M.; Catarzi, D.; Varano, F.; Falsini, M.; Varani, K.; Vincenzi, F.; Pasquini, S.; di Cesare Mannelli, L.; Ghelardini, C.; Lucarini, E.; Dal Ben, D.; Spinaci, A.; Bartolucci, G.; Menicatti, M.; Colotta, V. Modifications on the Amino-3,5-dicyanopyridine Core To Obtain Multifaceted Adenosine Receptor Ligands with Antineuropathic Activity. J. Med. Chem. 2019, 62 (15), 6894–6912. DOI: 10.1021/acs.jmedchem.9b00106. View Source
- [3] Horton, J. R.; Pathuri, S.; Wong, K.; Ren, R.; Rueda, L.; Fosbenner, D. T.; Heerding, D. A.; McCabe, M. T.; Pappalardi, M. B.; Zhang, X.; King, B. W.; Cheng, X. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors. Structure 2022, 30 (6), 793–802.e5. DOI: 10.1016/j.str.2022.03.009. View Source
